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Compound of Interest

Compound Name: Impentamine dihydrobromide

Cat. No.: B582877

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impentamine dihydrobromide, also known as VUF 4702, is a potent and highly selective
histamine H3 receptor antagonist.[1] Structurally, it is a homolog of histamine, featuring a
longer alkyl chain. This modification significantly alters its pharmacological profile, conferring
high affinity and selectivity for the H3 receptor. While initially characterized as an antagonist,
subsequent studies have revealed a more complex pharmacology, including partial agonism at
human H3 receptors expressed in specific cell systems.[1] This guide provides a
comprehensive overview of the pharmacology of Impentamine dihydrobromide, summarizing
key in vitro and in vivo data, outlining detailed experimental methodologies, and illustrating
relevant signaling pathways.

Physicochemical Properties

Property Value

Chemical Name 4-(5-Aminopentyl)imidazole dihydrobromide
Alternative Names VUF 4702

Molecular Formula C8H15N3.2HBr

Molecular Weight 315.05 g/mol

CAS Number 149629-70-9

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b582877?utm_src=pdf-interest
https://www.benchchem.com/product/b582877?utm_src=pdf-body
https://www.researchgate.net/figure/Diagram-illustrating-histamine-receptor-signalling-Gi-pathway-Histamine-binds-to-the_fig3_332822162
https://www.researchgate.net/figure/Diagram-illustrating-histamine-receptor-signalling-Gi-pathway-Histamine-binds-to-the_fig3_332822162
https://www.benchchem.com/product/b582877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vitro Pharmacology
Receptor Binding Affinity

Impentamine dihydrobromide exhibits high affinity and remarkable selectivity for the
histamine H3 receptor over other histamine receptor subtypes.

Binding Affinity Selectivity vs.
Receptor Subtype . Reference
(pKi) H1/H2
Histamine H3 9.1 >30,000-fold [1]
Histamine H1 Not available
Histamine H2 Not available
Histamine H4 Not available

Functional Activity

The functional activity of Impentamine dihydrobromide is context-dependent. In guinea pig
jejunum, it behaves as a competitive H3 receptor antagonist. However, in SK-N-MC cells stably
expressing human H3 receptors, it demonstrates partial agonist activity.

Assay System Functional Activity  Potency (pA2) Reference

Guinea Pig Jejunum -
i Competitive
(Neurogenic ) 8.4 [1]
] Antagonist
Contraction)

SK-N-MC Cells

) Partial Agonist Not available [1]
(cAMP Accumulation)

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the
Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl
cyclase, resulting in a decrease in intracellular cyclic AMP (CAMP) levels.
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In Vivo Pharmacology
Antinociceptive Activity

Central administration of Impentamine dihydrobromide has been shown to produce
antinociceptive effects in rodent models.
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Blockers
Near-
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Rat Hot Plate ) o No
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tion
Near-
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Rat Tail Flick ) o No
ular (i.v.t.) nmol) antinocicep
tion

Pharmacokinetics and Safety

To date, there is a lack of publicly available data on the pharmacokinetics (Absorption,
Distribution, Metabolism, and Excretion - ADME) and the comprehensive safety profile of
Impentamine dihydrobromide. Further studies are required to characterize these critical drug

development parameters.

Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation in SK-N-

MC Cells

This protocol describes a method to assess the partial agonist activity of Impentamine

dihydrobromide at the human histamine H3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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